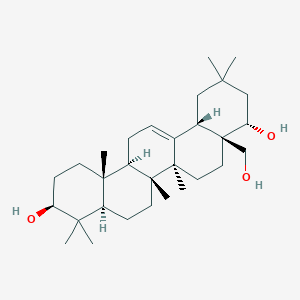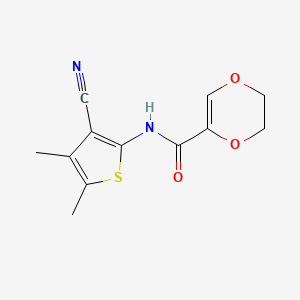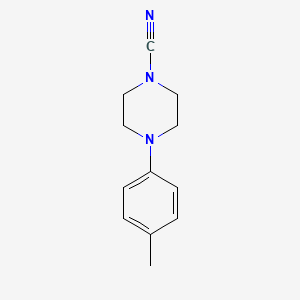
4-(4-Methylphenyl)piperazine-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylphenyl)piperazine-1-carbonitrile is a chemical compound characterized by the presence of a piperazine ring substituted with a 4-methylphenyl group and a carbonitrile group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)piperazine-1-carbonitrile can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Deprotection of these intermediates can then yield the desired compound.
Industrial Production Methods
Industrial production of piperazine derivatives, including this compound, often involves large-scale cyclization reactions and subsequent purification steps. The use of solid-phase synthesis and photocatalytic methods has also been explored to enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methylphenyl)piperazine-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine compounds .
Aplicaciones Científicas De Investigación
4-(4-Methylphenyl)piperazine-1-carbonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(4-Methylphenyl)piperazine-1-carbonitrile involves its interaction with specific molecular targets. For example, it has been shown to affect mitochondrial membrane potential and plasma membrane potential in certain cell types . This compound can also act as a permeation enhancer, increasing the permeability of intestinal epithelial cells . The exact pathways involved may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(4-Methylphenyl)piperazine-1-carbonitrile include other piperazine derivatives such as:
- 1-Phenylpiperazine
- 1-(4-Methylphenyl)piperazine
- 1-Methyl-4-phenylpiperazine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the carbonitrile group, in particular, can impart unique properties that make it suitable for specific applications .
Propiedades
Número CAS |
89026-62-0 |
|---|---|
Fórmula molecular |
C12H15N3 |
Peso molecular |
201.27 g/mol |
Nombre IUPAC |
4-(4-methylphenyl)piperazine-1-carbonitrile |
InChI |
InChI=1S/C12H15N3/c1-11-2-4-12(5-3-11)15-8-6-14(10-13)7-9-15/h2-5H,6-9H2,1H3 |
Clave InChI |
ZEHULZVRMZYGBA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2CCN(CC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


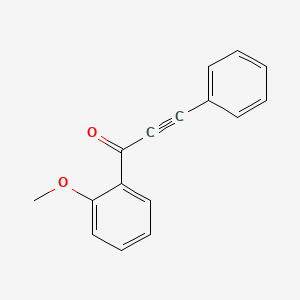
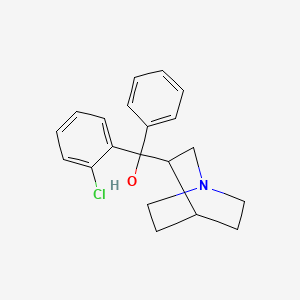
![6-(5-Iodofuran-2-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B14138453.png)
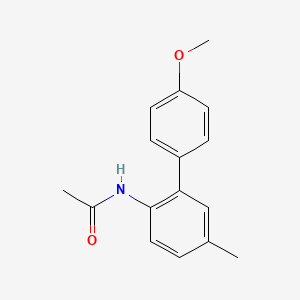
![[2-(2-methoxyphenyl)-2-oxoethyl] 2-(1,4-dioxo-3H-phthalazin-2-yl)acetate](/img/structure/B14138460.png)
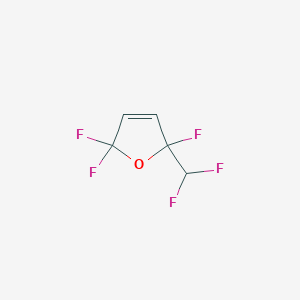



![N-[4'-(Trifluoromethyl)-2-biphenylyl]acetamide](/img/structure/B14138498.png)
